3-Amino-5-fluoro-2-nitrobenzamide
Description
3-Amino-5-fluoro-2-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group (-NO₂) at position 2, an amino group (-NH₂) at position 3, and a fluorine atom (-F) at position 5 on the benzene ring. For instance, nitrobenzene derivatives are often reduced to diamines using SnCl₂·2H₂O under reflux conditions , which may apply to precursor steps in synthesizing this compound.
Properties
IUPAC Name |
3-amino-5-fluoro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,9H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQWPPOHAFLTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the synthesis of 3-Amino-5-fluoro-2-nitrobenzamide can be optimized using continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 3,5-diamino-2-fluorobenzamide.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
3-Amino-5-fluoro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and nitro groups allows for various binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The position and type of substituents (e.g., -F vs. -Cl, -NO₂ vs. -COOH) significantly alter physicochemical properties. For example, 5-amino-2-fluorobenzoic acid exhibits higher water solubility due to its carboxylic acid group compared to the nitro-containing analogs .
- Stability : Diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly unstable, necessitating immediate use in subsequent reactions . This instability contrasts with trifluoromethyl-substituted anilines (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline), which are more stable under storage conditions .
- Synthetic Routes: Nitro reduction using SnCl₂ is common for generating amino groups , while trifluoroacetamide derivatives (e.g., compounds 9–14 in ) require coupling with reagents like N-phenylthiourea under reflux .
Pharmacological and Industrial Relevance
- This compound: Likely serves as a precursor for triazine derivatives or kinase inhibitors, given the bioactivity of structurally related benzamides .
- 2-Amino-3-chloro-5-nitrobenzamide: Characterized crystallographically, revealing planar geometry and intermolecular hydrogen bonding, which may guide drug design .
- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline : Used in agrochemicals due to the trifluoromethyl group’s resistance to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
